Di-o-tolylmercury Di-o-tolylmercury
Brand Name: Vulcanchem
CAS No.: 616-99-9
VCID: VC18430602
InChI: InChI=1S/2C7H7.Hg/c2*1-7-5-3-2-4-6-7;/h2*2-5H,1H3;
SMILES:
Molecular Formula: C14H14Hg
Molecular Weight: 382.85 g/mol

Di-o-tolylmercury

CAS No.: 616-99-9

Cat. No.: VC18430602

Molecular Formula: C14H14Hg

Molecular Weight: 382.85 g/mol

* For research use only. Not for human or veterinary use.

Di-o-tolylmercury - 616-99-9

Specification

CAS No. 616-99-9
Molecular Formula C14H14Hg
Molecular Weight 382.85 g/mol
IUPAC Name bis(2-methylphenyl)mercury
Standard InChI InChI=1S/2C7H7.Hg/c2*1-7-5-3-2-4-6-7;/h2*2-5H,1H3;
Standard InChI Key MXBDBDZPEVJJMM-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1[Hg]C2=CC=CC=C2C

Introduction

Chemical Identity and Classification

Di-o-tolylmercury (C₁₄H₁₄Hg) belongs to the family of diarylmercury compounds, where mercury(II) forms covalent bonds with two aromatic aryl groups—specifically, ortho-tolyl substituents. The compound’s molecular formula derives from the substitution of hydrogen atoms in toluene’s methyl group with mercury, resulting in a linear C-Hg-C arrangement. Its classification as an organometallic compound underscores its dual nature: the organic tolyl groups confer stability, while the mercury center enables unique reactivity .

Synthesis and Characterization

Synthetic Routes

The synthesis of di-o-tolylmercury predominantly involves the reaction of ortho-tolyl Grignard reagents or sodium tolylsulfinates with mercuric chloride (HgCl₂). A representative procedure entails:

  • Grignard Approach:
    2 o-TolMgBr+HgCl2(o-Tol)2Hg+2MgBrCl\text{2 o-TolMgBr} + \text{HgCl}_2 \rightarrow (\text{o-Tol})_2\text{Hg} + 2 \text{MgBrCl}
    This method, while efficient, requires anhydrous conditions and inert atmospheres to prevent side reactions .

  • Sulfinate-HgCl₂ Reaction:
    Sodium o-tolylsulfinate reacts with HgCl₂ in dichloromethane, yielding di-o-tolylmercury and sodium sulfinate byproducts. Catalysts such as pyridine may accelerate the reaction.

Characterization Techniques

Post-synthesis, di-o-tolylmercury is validated using:

  • Nuclear Magnetic Resonance (NMR): 199Hg^{199}\text{Hg} NMR reveals a singlet at ~1,600 ppm, confirming symmetric bonding .

  • Infrared (IR) Spectroscopy: Absorptions at 530 cm⁻¹ (Hg-C stretch) and 1,600 cm⁻¹ (aromatic C=C) verify structural integrity.

  • X-ray Crystallography: Single-crystal analyses resolve bond distances and angles (Table 1) .

Crystallographic and Structural Analysis

Unit Cell Parameters

Di-o-tolylmercury crystallizes in the monoclinic space group C2/c, with unit cell dimensions:

ParameterValue
a (Å)10.970(2)
b (Å)10.448(3)
c (Å)11.409(3)
β (°)115.48(2)
Volume (ų)1,180.5(5)
Density (g/cm³)2.158

Table 1: Crystallographic data for di-o-tolylmercury .

Molecular Geometry

The mercury atom resides on a crystallographic twofold axis, adopting a near-linear C-Hg-C angle of 179.4° . Steric interactions between ortho-methyl groups induce a 58.9° twist between aromatic rings, deviating from ideal planarity (Figure 1). The Hg-C bond length measures 2.09(1) Å, consistent with strong covalent bonding .

Chemical Reactivity and Mechanisms

Ligand Exchange Reactions

Di-o-tolylmercury undergoes transmetallation with transition metals, serving as a precursor in catalysis:
(o-Tol)2Hg+PdCl2(o-Tol)2Pd+HgCl2(\text{o-Tol})_2\text{Hg} + \text{PdCl}_2 \rightarrow (\text{o-Tol})_2\text{Pd} + \text{HgCl}_2
This reaction underpins its utility in synthesizing palladium catalysts for cross-coupling reactions .

Redox Behavior

Oxidation with halogens (X₂) yields mercury(II) halides and o-tolyl halides:
(o-Tol)2Hg+X22o-TolX+HgX2(\text{o-Tol})_2\text{Hg} + X_2 \rightarrow 2 \text{o-TolX} + \text{HgX}_2
The reaction’s exothermicity mandates controlled conditions to prevent runaway decomposition.

Biological Interactions

Organomercury compounds inhibit enzymes by binding to cysteine residues. Di-o-tolylmercury’s lipophilicity facilitates membrane penetration, though its lower volatility reduces acute toxicity compared to methylmercury .

Applications and Industrial Relevance

Catalysis

Di-o-tolylmercury derivatives act as precatalysts in:

  • Heck Reactions: Palladium analogs enable C-C bond formation in pharmaceuticals .

  • Polymerization: Mercury-mediated initiators control molecular weight distributions in polyethylene.

Material Science

Mercury’s high atomic number makes di-o-tolylmercury useful in:

  • X-ray Contrast Agents: Functionalized derivatives enhance imaging resolution.

  • Semiconductor Dopants: Controlled decomposition introduces mercury into GaAs lattices .

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